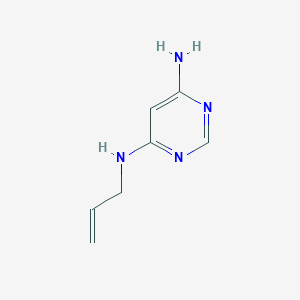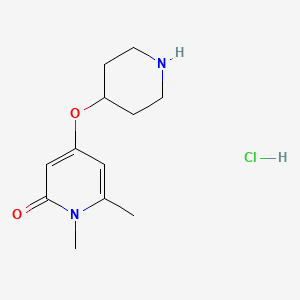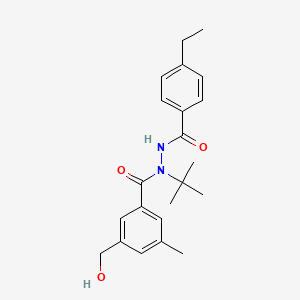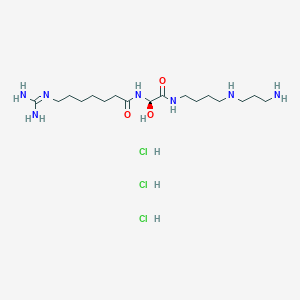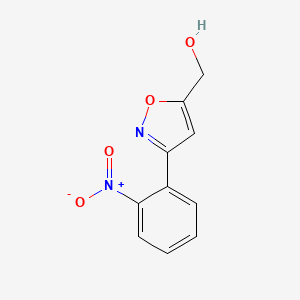
(R)-alpha-Methyl-2-(methylthio)benzenemethanol
Vue d'ensemble
Description
(R)-alpha-Methyl-2-(methylthio)benzenemethanol, also known as (R)-MTBM, is an organosulfur compound that is widely used in scientific research and laboratory experiments. It is a chiral molecule, meaning that it is composed of two mirror-image molecules, (R)-MTBM and (S)-MTBM, which have different properties. (R)-MTBM is the form of the molecule that is most commonly used in research, due to its unique properties.
Applications De Recherche Scientifique
(R)-MTBM is used in a variety of scientific research applications. It is often used as a chiral shift reagent in NMR spectroscopy, as it can be used to distinguish between enantiomers of chiral molecules. It is also used as a chiral resolving agent in HPLC, which can be used to separate enantiomers of chiral molecules. Additionally, (R)-MTBM is used as a chiral ligand in asymmetric catalysis, as it can be used to catalyze reactions with high enantioselectivity.
Mécanisme D'action
(R)-MTBM acts as a chiral shift reagent in NMR spectroscopy, by shifting the chemical shift of the proton of the methyl group of the molecule. This shift is caused by the formation of a hydrogen bond between the proton and the sulfur atom of the molecule. In HPLC, (R)-MTBM acts as a chiral resolving agent by forming a complex with the enantiomers of the molecule being separated. This complex is then separated by the HPLC column, allowing the enantiomers to be separated. As a chiral ligand, (R)-MTBM can bind to a metal center, such as a transition metal, and catalyze a reaction with high enantioselectivity.
Biochemical and Physiological Effects
(R)-MTBM has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can have a variety of effects on the body, such as increased alertness and improved cognitive function. (R)-MTBM has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as dopamine and serotonin. Inhibition of this enzyme can lead to increased levels of these neurotransmitters, which can have a variety of effects on the body, such as improved mood and increased motivation.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-MTBM has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize in the laboratory. Additionally, it is a chiral molecule, which makes it useful for separating enantiomers of chiral molecules. However, (R)-MTBM is also limited in its applications, as it is not very soluble in aqueous solutions and can be difficult to purify.
Orientations Futures
There are a number of potential future directions for research involving (R)-MTBM. One potential direction is to further explore its potential as an inhibitor of acetylcholinesterase and monoamine oxidase, as this could lead to the development of new drugs for treating neurological disorders. Additionally, further research into the synthesis of (R)-MTBM could lead to the development of more efficient and cost-effective methods for synthesizing the molecule. Finally, research into the use of (R)-MTBM as a chiral shift reagent and chiral resolving agent could lead to the development of more efficient and cost-effective methods for separating enantiomers of chiral molecules.
Propriétés
IUPAC Name |
(1R)-1-(2-methylsulfanylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUCROKDRHBEBG-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



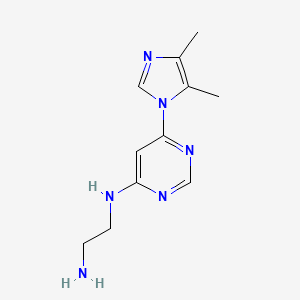

![2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B1432288.png)


